3-Methyldihydro-2H-pyran-4(3H)-one
Description
Significance of Pyranone Scaffolds in Advanced Chemical Synthesis and Biological Systems
Pyranone scaffolds, which are six-membered heterocyclic rings containing an oxygen atom, are of significant interest in both chemical synthesis and biological systems. These structures are found in a wide variety of natural products, including sugars, coumarins, flavonoids, and anthraquinones. rsc.org Their prevalence in nature has made them a focal point for researchers, leading to the development of numerous synthetic methods to create these and related structures. bohrium.comiosrjournals.org The diverse biological activities exhibited by pyranone-containing compounds, such as anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, underscore their importance in medicinal chemistry and drug discovery. rsc.orgbohrium.comiosrjournals.org
The structural versatility of the pyranone ring allows for extensive modifications, leading to a vast number of derivatives with a wide range of biological activities. researchgate.net This has spurred significant research into the synthesis of pyran-based compounds as potential therapeutic agents. rsc.org For instance, the development of efficient synthetic routes has enabled the exploration of structure-activity relationships, which is crucial for optimizing the pharmacological properties of these molecules. iosrjournals.org The inherent biological relevance of natural products containing the pyranone scaffold has led to the concept of "Biology Oriented Synthesis" (BIOS), where these naturally occurring structures serve as inspiration for the design and synthesis of new compound libraries with a higher probability of biological activity. hebmu.edu.cn
Historical Context and Evolution of Research on Dihydropyranone Structures
Research into pyranone and its derivatives has a long history, stemming from the early investigations of natural products. hebmu.edu.cn Initially, scientific efforts were focused on the isolation and purification of these compounds from natural sources to understand their chemical structures and biological properties. hebmu.edu.cn As the field of organic synthesis advanced, chemists began to develop methods for the laboratory synthesis of these complex molecules, which allowed for more detailed studies and the creation of novel analogs.
The development of modern synthetic techniques has significantly impacted the field. bohrium.com Early methods often involved classical reactions, but the advent of new catalytic systems and reaction methodologies has provided more efficient and selective ways to construct the dihydropyranone core. bohrium.comresearchgate.net For example, organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis of 3,4-dihydropyran-2-ones and related derivatives. researchgate.netmdpi.com These advancements have not only facilitated the synthesis of known natural products but have also opened up avenues for creating structurally diverse libraries of dihydropyranone-based compounds for biological screening. hebmu.edu.cn The continuous evolution of synthetic strategies reflects the ongoing importance of dihydropyranones as targets in organic synthesis and medicinal chemistry.
Overview of 3-Methyldihydro-2H-pyran-4(3H)-one as a Core Research Target
This compound is a specific dihydropyranone that has garnered attention as a key intermediate and building block in organic synthesis. chemshuttle.comsci-hub.se Its structure consists of a six-membered dihydropyran ring with a ketone group at the 4-position and a methyl group at the 3-position. This compound serves as a valuable precursor for the synthesis of more complex molecules, including those with potential applications in the fragrance industry and as analogs of natural products. chemshuttle.com
The synthesis of this compound itself has been a subject of study, with various synthetic routes being developed. sci-hub.se Research has also focused on its chemical reactivity, exploring reactions such as oxidation and nucleophilic additions to further functionalize the molecule. evitachem.com The spectroscopic properties of this compound have been characterized, providing important data for its identification and for monitoring its transformations in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 119124-53-7 | chemshuttle.com |
| Molecular Formula | C6H10O2 | chemshuttle.com |
| Molecular Weight | 114.144 g/mol | chemshuttle.com |
| Boiling Point | 174.9 °C at 760 mmHg | sigmaaldrich.com |
| Flash Point | 63.5 °C | sigmaaldrich.com |
| Purity | 95% - 97% | chemshuttle.comsigmaaldrich.com |
| Storage Temperature | 2-8 °C or 4 °C | chemshuttle.comsigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| SMILES | CC1COCCC1=O | chemshuttle.com |
| InChI Key | PGPWMORFOPRGCA-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPWMORFOPRGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556877 | |
| Record name | 3-Methyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119124-53-7 | |
| Record name | 3-Methyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyloxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Methyldihydro 2h Pyran 4 3h One and Its Derivatives
Stereoselective Synthesis Strategies
The development of stereoselective methods is crucial for accessing enantiomerically pure or diastereomerically enriched dihydropyranones, which is often a prerequisite for their application in medicinal chemistry and total synthesis.
Enantioselective Approaches for Chiral Dihydropyranones
The asymmetric synthesis of chiral dihydropyranones can be effectively achieved through organocatalysis and chiral Lewis acid catalysis, often involving domino or cascade reactions that construct the heterocyclic ring with high stereocontrol.
Organocatalytic strategies frequently employ chiral secondary amines, such as prolinol derivatives, to activate substrates through enamine or iminium ion intermediates. For instance, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, catalyzed by chiral secondary amines, can furnish functionalized 3,4-dihydropyrans with excellent enantioselectivities. These reactions proceed via an initial Michael addition followed by a subsequent cyclization. A variety of aromatic and aliphatic aldehydes are well-tolerated, providing dihydropyran derivatives in good yields and with high enantiomeric excess (ee).
Chiral Lewis acid catalysis offers another powerful approach. Chiral bis(oxazoline) copper(II) complexes have been successfully applied in the asymmetric Michael reaction between cyclic 1,3-dicarbonyl compounds and α,β-unsaturated ketones, leading to chiral 3,4-dihydropyran derivatives with high yields and enantioselectivities (up to 98% yield and 97% ee). nih.gov The hetero-Diels-Alder reaction between Danishefsky's diene and α-ketoesters, catalyzed by chiral Lewis acids, has also been optimized to produce chiral dihydropyranones with good yields and enantioselectivities. researchgate.net
Furthermore, cascade reactions combining Michael addition and lactonization have been developed. Bifunctional squaramide catalysts have been shown to effectively promote the reaction between β-diketones and α,β-unsaturated N-acyl heterocycles, affording 3,4-dihydropyran-2-ones in moderate to excellent yields (50-99%) and high enantioselectivities (49-99% ee). researchgate.net
Table 1: Selected Organocatalytic Approaches to Chiral Dihydropyranones
| Catalyst Type | Reactants | Product Type | Yield (%) | ee (%) |
|---|---|---|---|---|
| Chiral Secondary Amine | α,β-Unsaturated Aldehyde + 1,3-Diketone | Functionalized 3,4-Dihydropyran | Good | up to 97 |
| Chiral Diamine | Cyclic Dimedone + α,β-Unsaturated Ketone | 3,4-Dihydropyran Derivative | up to 98 | up to 97 |
| Bifunctional Squaramide | β-Diketone + α,β-Unsaturated N-Acyl Heterocycle | 3,4-Dihydropyran-2-one | 50-99 | 49-99 |
Diastereoselective Formation of Substituted Tetrahydropyran-4-ones via Silyl (B83357) Enol Ether Prins Cyclization
A highly effective and diastereoselective method for the synthesis of substituted tetrahydropyran-4-ones, including those with a methyl group at the 3-position, is the silyl enol ether Prins cyclization. This reaction involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid, to afford the desired tetrahydropyran-4-one. acs.orgfigshare.comacs.org
The key features of this methodology are its high diastereoselectivity, broad substrate scope, and tolerance of various functional groups. acs.org The reaction typically proceeds through a chair-like transition state, which accounts for the high stereocontrol observed. The modular nature of the synthesis of the hydroxy silyl enol ether precursor allows for the formation of a wide array of substituted tetrahydropyran-4-ones with yields of up to 97% and diastereomeric ratios greater than 95:5. acs.orgnih.gov
The choice of Lewis acid is critical and can depend on the nature of the aldehyde. For example, BF₃·OEt₂ is often effective for aromatic and conjugated aldehydes, while TMSOTf may be required for aliphatic aldehydes. acs.org The reaction conditions are typically mild, often conducted at low temperatures (-78 °C) in a solvent like dichloromethane. acs.org This method is particularly adept at creating quaternary centers at the C-3 position with good diastereoselectivity. acs.org
The scope of the reaction has been extensively explored, demonstrating compatibility with various substituents on both the hydroxy silyl enol ether and the aldehyde. acs.orgnih.gov This versatility makes the silyl enol ether Prins cyclization a powerful tool for the synthesis of complex molecules containing the tetrahydropyran-4-one motif. nih.gov
Table 2: Scope of the Silyl Enol Ether Prins Cyclization
| Hydroxy Silyl Enol Ether Substituents | Aldehyde Type | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Various alkyl and aryl | Aromatic, Conjugated, Aliphatic | BF₃·OEt₂, TMSOTf | up to 97 | >95:5 |
| Dimethyl at C-3 | Various | BF₃·OEt₂ | Good | High |
| Monosubstituted enol ether | Crotonaldehyde | TMSOTf | Moderate | 4.1:1.0 (cis:trans) |
Regioselective Functionalization Techniques
The regioselective introduction of functional groups, particularly at the α-position to the carbonyl, is a key strategy for elaborating the 3-methyldihydro-2H-pyran-4(3H)-one scaffold.
α-Methylation of Ketones: Optimized Protocols and Scope
The introduction of a methyl group at the α-position of a ketone, such as the 3-position of a dihydro-2H-pyran-4(3H)-one, is a fundamental transformation. Regioselective enolate formation is crucial for achieving the desired product. The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature.
For regioselective α-methylation, traditional methods involving the formation of an enolate followed by reaction with a methylating agent like methyl iodide are commonly employed. The use of bulky, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate, which can be important for controlling regioselectivity in unsymmetrical ketones.
More recent protocols have focused on developing milder and more selective methods. For instance, a two-step approach involving the regioselective preparation of enaminones followed by diastereoselective hydrogenation has been developed for the α-methylation of ketones. This method has shown good functional group tolerance and scalability.
Late-Stage Functionalization for Complex Molecular Architectures
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and complex molecule synthesis, allowing for the modification of a core structure at a late point in the synthetic sequence. For pyranone-containing architectures, LSF can provide rapid access to a library of analogues for structure-activity relationship studies.
C-H activation is a prominent LSF strategy. The direct functionalization of C(sp³)–H bonds in saturated heterocycles, including those with a pyranone core, is an area of active research. nih.gov Photoredox catalysis has emerged as a particularly mild and effective method for achieving such transformations. nih.gov For instance, the direct methylation of saturated heterocycles has been accomplished through the merger of decatungstate photocatalysis and nickel-mediated S H2 bond formation. nih.gov This approach has been successfully applied to a range of drug molecules, demonstrating its utility in late-stage C(sp³)–H methylation. nih.gov
Another LSF approach involves the direct C–H functionalization of heterocycles using stable organic peroxides activated by visible-light photoredox catalysis. This method allows for the introduction of small alkyl groups, including methyl, under mild conditions and with good functional group tolerance.
Cyclization Reactions in Pyranone Ring Formation
The construction of the pyranone ring is the cornerstone of any synthesis of this compound. A variety of cyclization strategies have been developed to this end.
Tandem or cascade reactions offer an efficient means of constructing the pyranone ring in a single step from acyclic precursors. For example, an asymmetric Michael-addition/cyclization of cyclic 1,3-dicarbonyl compounds to β,γ-unsaturated α-ketoesters, catalyzed by a chiral phosphoric acid, provides enantioenriched tetrahydroxanthenones. While not directly forming the target molecule, this strategy highlights the power of tandem reactions in constructing related pyranone systems.
Intramolecular oxa-Michael additions are a common and effective method for forming the tetrahydropyranone ring. semanticscholar.orgresearcher.life Acid-catalyzed intramolecular oxa-Michael addition of (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-ones has been shown to be an environmentally benign method for preparing dihydrofuran-3(2H)-ones, a related five-membered ring system. semanticscholar.org Gold(III) chloride has been used to catalyze the diastereoselective 6-endo-trig oxa-Michael addition of cycloalkenyl alcohols to afford highly functionalized tetrahydropyran-containing ring systems. nih.gov
The hetero-Diels-Alder reaction is another powerful tool for the construction of dihydropyran rings. The reaction between functionalized α,β-unsaturated carbonyl compounds and electron-rich alkenes can proceed with high regio- and diastereoselectivity to yield dihydropyran derivatives. researchgate.net
Finally, tandem syntheses involving multiple bond-forming events in a single pot provide an efficient route to complex heterocyclic systems. For example, a base-promoted tandem reaction of benzaldehydes, NaN(SiMe₃)₂, and N-acylpyrroles has been developed for the synthesis of 3,4-dihydroisoquinolones, showcasing the potential of tandem strategies for building complex heterocyclic scaffolds. nih.govrmit.edu.vn
Oxidative Cyclizations for Tetrahydropyranone Scaffolds
Oxidative cyclization represents a powerful strategy for constructing tetrahydropyranone scaffolds, leveraging the functionalization of C-H bonds as a precursor to C-C bond formation. nih.gov This approach is noted for its step and atom economy, as it utilizes unreactive C-H bonds, thereby avoiding the need for conventional leaving groups. nih.gov A prominent method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated formation of an oxocarbenium ion from allylic ethers, which then undergoes intramolecular nucleophilic addition to form the heterocycle. nih.gov This technique is complementary to Prins-based methods and is advantageous due to its tolerance of acid-labile functional groups. nih.gov
The versatility of this method is demonstrated in the cyclization of various silylallylic ethers. For instance, both Z- and E-3-phenyldimethylsilanes react smoothly to form the corresponding tetrahydropyrones. nih.gov The resulting unsaturated products, particularly those containing vinylsilane and alkyne moieties, serve as valuable intermediates for further diversification in both target- and diversity-oriented synthesis. nih.gov Vinylsilanes, in particular, are excellent precursors for creating functionally and stereochemically diverse structures. nih.gov
| Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Z-3-phenyldimethylsilane (1) | Tetrahydropyrone (2) | 85 | >20:1 |
| E-3-phenyldimethylsilane (3) | Tetrahydropyrone (4) | 82 | >20:1 |
| Z-2-phenyldimethylsilane (5) | Tetrahydropyrone (6) | 75 | >20:1 |
| E-2-phenyldimethylsilane (7) | Tetrahydropyrone (8) | 72 | 1:1 |
Cascade and Tandem Reactions for Polycyclic Systems
Cascade reactions, also known as tandem or domino reactions, provide an efficient pathway for the rapid assembly of complex polycyclic systems from simple starting materials. nih.govwikipedia.org These reactions involve at least two consecutive transformations where each subsequent step is triggered by the chemical functionality formed in the preceding one, all occurring in a single pot without the isolation of intermediates. wikipedia.org This methodology is characterized by high atom economy, reduced waste, and decreased labor and time. wikipedia.org
In the context of pyran-containing scaffolds, organocatalytic cascade reactions have been developed to construct structurally intricate chiral polycyclic 4H-pyran systems. researchgate.netbohrium.com One such approach utilizes a bifunctional phosphonium (B103445) salt catalyst to promote a complex sequence involving Michael addition, nucleophilic addition, isomerization, and oxa-nucleophilic attack, yielding products with adjacent quaternary and tertiary stereocenters in high yields and excellent stereoselectivities. researchgate.netbohrium.com Similarly, base-mediated cascade reactions between compounds like malonate esters and acrolein can generate complex polycyclic frameworks through a series of Michael additions and an aldol (B89426) condensation, forming multiple new bonds and stereocenters in one operation. nih.gov These strategies highlight the power of cascade reactions to achieve significant increases in molecular complexity in a highly efficient manner. nih.govwikipedia.org
Biocatalytic and Chemoenzymatic Syntheses
Enzyme Recruitment for In Vivo Synthetic Pathways
The recruitment of enzymes for in vivo synthetic pathways offers a green and efficient alternative for producing pyranone structures. Biocatalysis within a cellular environment leverages the host's metabolic network, but translating in vitro enzyme success to high in vivo performance can be challenging. researchgate.net A key enzyme class in this area is the 2-pyrone synthases (2PS), a type of type III polyketide synthase, which is instrumental in the biosynthesis of compounds like triacetic acid lactone (TAL). researchgate.netnih.gov
To optimize these in vivo pathways, researchers employ techniques such as directed evolution to screen for enzyme mutants with enhanced activity. researchgate.net High-throughput screening methods, often based on mass spectrometry, are crucial for efficiently quantifying product formation from a large number of mutants within complex cell cultures. researchgate.net Studies correlating in vitro enzyme kinetics (such as Michaelis-Menten parameters) with in vivo catalytic performance have revealed that a fast reaction rate, especially under limiting intracellular substrate concentrations, is critical for effective in-cell biocatalysis. researchgate.net This understanding allows for the tuning of engineered enzymes through protein and synthetic biology approaches to maximize their activity within specific intracellular environments. researchgate.net
O-Methyltransferase-Catalyzed Reactions on Pyranone Substrates
O-methyltransferases are a class of enzymes that catalyze the transfer of a methyl group, typically from S-adenosyl-l-methionine (SAM), to a hydroxyl group on a substrate. nih.gov Catechol-O-methyltransferase (COMT) is a well-studied mammalian enzyme of this class that acts on substrates containing a catechol structure. nih.govscispace.com The reaction requires a divalent cation like Mg2+ and generally results in two isomeric products: meta-O- and para-O-methylated compounds. nih.gov The ratio between these products is highly dependent on the substituents present on the substrate's ring structure, with a preference often shown for meta-O-methylation, particularly for substrates with highly polar substituents. nih.gov
While COMT's natural substrates are catechols, the principles of its catalytic action can be extended to pyranone derivatives that possess a catechol-like moiety. nih.govscispace.com The enzyme's active site features a typical α/β-folded structure, and molecular docking simulations are used to predict the preferred methylation site on polycyclic substrates. nih.gov Such studies suggest that the orientation of the substrate within the active site, specifically the proximity of a particular hydroxyl group to the methyl group of SAM, determines the regioselectivity of the methylation. nih.gov
| Substrate Type | Enzyme | Key Reaction Feature | Typical Outcome |
|---|---|---|---|
| Catechols | Catechol-O-methyltransferase (COMT) | O-methylation | Mixture of meta- and para-methylated products |
| Pyrogallol | Catechol-O-methyltransferase (COMT) | O-methylation | Preferential methylation of the intermediate hydroxyl group |
| Polycyclic Catechols | Catechol-O-methyltransferase (COMT) | Regioselective O-methylation | Determined by proximity of hydroxyl to SAM in active site |
Scalable and Sustainable Production Protocols
Application of Continuous Flow Reactors in Pyranone Synthesis
Continuous flow chemistry has emerged as a transformative technology for the synthesis and manufacturing of chemical compounds, offering significant advantages over traditional batch processing. aurigeneservices.com This approach involves the continuous movement of reactants through a reactor, allowing for constant input and output, which leads to superior process control and safety. aurigeneservices.comunimi.it The application of continuous flow reactors is particularly advantageous for the scalable and sustainable production of pyranone derivatives.
Flow reactors, such as packed-bed microreactors and plug flow reactors, provide a high surface-area-to-volume ratio, enabling efficient heat exchange and precise temperature control. organic-chemistry.org This is crucial for managing highly exothermic reactions safely. unimi.it The technology allows for precise control over reaction parameters, including time, temperature, and pressure, leading to improved product selectivity, yield, and purity. aurigeneservices.com Furthermore, continuous flow systems can be fully automated and can integrate downstream processes, such as purification, creating a streamlined and efficient manufacturing process. aurigeneservices.comflinders.edu.au For heterogeneously catalyzed reactions, which are common in organic synthesis, packed-bed reactors containing immobilized catalysts can be used, facilitating catalyst reuse and reducing waste. These features make continuous flow synthesis a greener, safer, and more cost-effective method for the large-scale production of this compound and related compounds. unimi.itorganic-chemistry.org
Development of Advanced Catalytic Systems for Enhanced Yield and Purity
The quest for efficient and selective synthesis of substituted pyran-4-ones has led to the exploration of a diverse range of catalytic systems. Research has predominantly focused on enhancing reaction rates, improving product yields, and controlling stereochemistry. Both metal-based catalysts and organocatalysts have demonstrated significant utility in this context. While specific studies focusing exclusively on this compound are limited, a wealth of information can be drawn from research on analogous structures.
Organocatalytic Approaches:
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of dihydropyranone scaffolds. mdpi.com These catalysts operate through various activation modes, enabling cycloaddition reactions that construct the pyran ring with high efficiency and stereocontrol. For instance, in the synthesis of 3,4,5-trisubstituted dihydropyranones, an NHC-catalyzed [2+4] annulation of two different enals has been reported to produce yields ranging from 51–97% with excellent enantiomeric excess of up to 99%. mdpi.com Another approach involves the annulation of enals with pyrrole-4-ones, catalyzed by an NHC in the presence of a base and an oxidizing agent, affording yields between 50–98%. mdpi.com
The optimization of reaction conditions is critical for the success of these organocatalytic transformations. A study on the synthesis of tetra-substituted dihydropyranones using an α-chloro-substituted aldehyde and an α-cyano enone identified KOAc as the most effective base, leading to a 93% yield and 99% enantiomeric excess when used with a specific NHC catalyst in CH2Cl2. mdpi.com
Metal-Based Catalytic Systems:
Transition metal catalysts offer a complementary approach to the synthesis of pyran derivatives. A notable example is the use of a novel Tantalum-based Metal-Organic Framework (Ta-MOF) as a reusable nanocatalyst for the one-pot, three-component synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org This system demonstrates high efficiency, with reactions often completing in a short time at room temperature. For the synthesis of a specific derivative, a comparison with other catalysts revealed the superiority of the Ta-MOF system. nih.gov
| Entry | Catalyst | Reaction Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd MNPs | 20 | r.t. | 90 |
| 2 | Dibutylamine | 20 | r.t. | 85 |
| 3 | Ta-MOF | 15 | r.t. | 93 |
The optimization of reaction conditions for the Ta-MOF catalyzed synthesis of 1,4-dihydropyran derivatives showed that a mixture of water and ethanol (B145695) (1:1) was the best solvent, with an optimal catalyst amount of 4 mg at room temperature. nih.govfrontiersin.org
Another study on the synthesis of 4H-pyran derivatives compared several solid catalysts under solvent-free conditions. researchgate.net The results highlighted the superior efficiency of Nd2O3 over other catalysts like Al2O3, MgO, and CaO.
| Entry | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | None | 12 | 0 |
| 2 | Al2O3 | 8 | 50 |
| 3 | MgO | 10 | 60 |
| 4 | CaO | 7 | 42 |
| 5 | Nd2O3 | 0.75 | 93 |
Chemical Reactivity and Mechanistic Investigations of 3 Methyldihydro 2h Pyran 4 3h One
Carbonyl Group Reactivity
The reactivity of the carbonyl group in 3-Methyldihydro-2H-pyran-4(3H)-one is a focal point of its chemical nature, allowing for a range of transformations through interactions with both nucleophiles and electrophiles.
Nucleophilic Addition Reactions
The polarized nature of the carbon-oxygen double bond in this compound renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbonyl group. For instance, the reaction with methylmagnesium bromide would be expected to yield 3,4-dimethyltetrahydro-2H-pyran-4-ol. These reactions are typically irreversible due to the strong basicity of the organometallic reagents. The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.
Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), also react via nucleophilic addition to reduce the ketone to a secondary alcohol, 3-methyltetrahydro-2H-pyran-4-ol. Other nucleophiles like cyanide can also add to the carbonyl group, forming cyanohydrins, which are versatile synthetic intermediates.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Organometallic (Grignard) | CH₃MgBr | Tertiary Alcohol |
| Hydride | NaBH₄ | Secondary Alcohol |
| Cyanide | HCN, KCN | Cyanohydrin |
| Primary Amine | R-NH₂ | Imine (after dehydration) |
Electrophilic Transformations
While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and is therefore nucleophilic. It can react with electrophiles, a process that typically activates the carbonyl group towards nucleophilic attack. Lewis acids, such as AlCl₃, BF₃, and TiCl₄, can coordinate to the carbonyl oxygen. orientjchem.orgfrontiersin.org This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This activation is a crucial first step in many catalyzed reactions involving carbonyl compounds.
Direct, stable transformations resulting from electrophilic attack on the carbonyl oxygen are less common but can be observed in reactions like silylation, where a silyl (B83357) halide (e.g., TMSCl) reacts with the enolate form of the ketone to produce a silyl enol ether. This transformation converts the ketone into a nucleophilic species that can be used in subsequent reactions.
Redox Chemistry
The pyranone ring can undergo both oxidation and reduction, leading to a variety of functionalized derivatives.
Oxidation to Carboxylic Acid Derivatives
The oxidation of this compound can lead to the formation of lactones, which are cyclic esters. A prominent reaction for this transformation is the Baeyer-Villiger oxidation. wikipedia.orgsemanticscholar.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this oxidation is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates. google.comadichemistry.com In the case of this compound, the two α-carbons are C3 and C5. The C3 carbon is secondary and bears a methyl group, while the C5 carbon is also secondary. The migratory aptitude follows the general trend: tertiary > secondary > primary > methyl. Given the substitution pattern, migration of the more substituted C3 carbon could be expected, leading to a seven-membered lactone. However, the precise outcome can be influenced by stereoelectronic factors. wikipedia.org
| Migrating Group | Predicted Product | Rationale |
|---|---|---|
| C5 (more substituted) | 4-Methyl-1,5-dioxepan-2-one | Higher migratory aptitude of the more substituted carbon. |
| C3 | 3-Methyl-1,4-dioxepan-5-one | Alternative migration pathway. |
Reduction to Hydroxyl-Containing Pyranols and Diols
The carbonyl group of this compound is readily reduced to a secondary alcohol, 3-methyltetrahydro-2H-pyran-4-ol, using common hydride reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent often used for this purpose, typically in alcoholic solvents. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also effects this transformation, usually in ethereal solvents like diethyl ether or tetrahydrofuran.
The stereochemistry of the reduction is an important consideration. The hydride can attack the carbonyl carbon from either the axial or equatorial face of the ring, leading to the formation of two diastereomeric alcohols (cis and trans isomers with respect to the methyl group). The stereochemical outcome is influenced by steric and electronic factors. For unhindered cyclic ketones, axial attack of the hydride is often favored, leading to the equatorial alcohol as the major product. mdma.ch However, the presence of the methyl group at the 3-position will influence the facial selectivity of the hydride attack. More sterically demanding reducing agents may favor attack from the less hindered face.
Further reduction of the pyran ring itself is not typically achieved with standard hydride reagents but can be accomplished under more forcing conditions, potentially leading to diols through ring-opening followed by reduction.
Tautomeric Equilibria and Intramolecular Interactions
This compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a concurrent shift of the pi-electrons. nih.gov The compound has two α-carbons, at the C3 and C5 positions, from which a proton can be abstracted, leading to two possible enol forms.
The position of the keto-enol equilibrium is influenced by several factors, including the structure of the compound, the solvent, and the temperature. nih.govwalisongo.ac.id Generally, for simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. However, the stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding. nih.gov NMR spectroscopy is a powerful tool for studying keto-enol equilibria, as distinct signals for both the keto and enol forms can often be observed and quantified. davuniversity.org For this compound, the enol form would introduce a carbon-carbon double bond into the ring, and the resulting hydroxyl group could potentially engage in intramolecular hydrogen bonding with the ring oxygen, which might influence the equilibrium position. Computational studies can also provide valuable insights into the relative stabilities of the tautomers. orientjchem.orgsemanticscholar.org
| Tautomer | Structure | Key Features |
|---|---|---|
| Keto Form | This compound | Carbonyl group at C4. Generally the more stable form. |
| Enol Form (Δ³,⁴) | 3-Methyl-5,6-dihydro-2H-pyran-4-ol | C=C bond between C3 and C4. |
| Enol Form (Δ⁴,⁵) | 3-Methyl-2,3-dihydro-6H-pyran-4-ol | C=C bond between C4 and C5. |
Keto-Enol Tautomerism in Dihydropyranones
Dihydropyranones, including this compound, can exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. For simple carbonyl compounds, the equilibrium generally favors the more stable keto tautomer. youtube.comlibretexts.org This preference is largely attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org
The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an alpha-hydrogen by a base to form the enol. In a basic medium, an alpha-hydrogen is first removed to form an enolate ion, which is then protonated to yield the enol.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying keto-enol equilibria. nih.gov By analyzing the chemical shifts and integration of signals corresponding to the protons in both the keto and enol forms, the relative amounts of each tautomer at equilibrium can be determined. nih.gov
Influence of Substituents on Tautomeric Preferences
The position of the keto-enol equilibrium can be significantly influenced by the presence of substituents on the dihydropyranone ring. While specific comprehensive studies on this compound are not extensively documented in the reviewed literature, general principles of substituent effects on keto-enol tautomerism can be applied.
Alkyl groups, such as the methyl group at the 3-position of the pyranone ring, generally have a modest effect on the tautomeric equilibrium. Electron-donating groups can slightly stabilize the keto form. walisongo.ac.id However, other structural factors can play a more dominant role. For instance, the presence of a second carbonyl group in a 1,3-relationship can dramatically shift the equilibrium toward the enol form due to the formation of a stabilizing intramolecular hydrogen bond and a conjugated system. libretexts.org
In the case of this compound, the methyl group is adjacent to the carbonyl group. This substitution pattern can influence the relative stability of the possible enol forms. The formation of an enol involves the removal of a proton from a carbon atom alpha to the carbonyl group. The presence of the methyl group at the C3 position means that enolization can occur towards either the C2 or C3 position, leading to different enol isomers. The relative stability of these enol isomers would be influenced by factors such as the degree of substitution of the double bond.
Derivatization Studies for Structure-Reactivity Correlation
The modification of the this compound scaffold through the introduction of various functional groups is a key strategy for exploring structure-reactivity relationships and for modulating biological activity.
Formation of Substituted Pyranone Analogues
The synthesis of substituted pyranone analogues often involves multi-component reactions where the pyran ring is constructed from acyclic precursors. However, derivatization of a pre-existing dihydropyranone core like this compound can also be a viable synthetic route. While specific examples starting from this exact compound are not prevalent in the provided search results, general synthetic strategies for analogous structures can be considered. These can include reactions at the alpha-carbon to the carbonyl group, leveraging the acidity of the alpha-protons to introduce new substituents.
| Derivative Class | Synthetic Approach | Potential Substituents |
| 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives | Screening of in-house compound libraries and subsequent targeted synthesis. | Phenylhydroxy-methyl groups and other aromatic moieties. nih.gov |
| Tetrahydrobenzo[b]pyran derivatives | Multi-step synthesis involving cyclization reactions. | Various aromatic and heterocyclic rings. alliedacademies.org |
| 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives | Multi-step synthesis involving the construction of the pyrazole (B372694) ring onto a pyran-containing scaffold. | Substituted pyridine (B92270) and pyrazole rings. nih.gov |
Derivatization for Biological Activity Modulation
The pyran motif is a common feature in a wide array of biologically active natural products and synthetic compounds, exhibiting activities such as antitumor, anti-inflammatory, and antimicrobial properties. alliedacademies.org The derivatization of the this compound core is a promising avenue for the discovery of new therapeutic agents.
Structure-activity relationship (QSAR) studies on pyran derivatives aim to correlate specific structural modifications with changes in biological activity. nih.gov For example, the introduction of different substituents on a pyran ring can influence its binding affinity to biological targets. In a series of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives, variations in the substituent at the 2-position led to significant differences in their ability to inhibit Pseudomonas aeruginosa biofilm formation. nih.gov Similarly, studies on other pyran-containing scaffolds have shown that the nature and position of substituents on attached aromatic or heterocyclic rings can dramatically impact their biological potency. nih.gov These findings underscore the importance of targeted derivatization in optimizing the pharmacological profile of pyran-based compounds.
| Compound Series | Targeted Biological Activity | Key Structural Modifications |
| 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives | Pseudomonas aeruginosa biofilm inhibition | Varied substituents at the 2-position of the pyran ring. nih.gov |
| Tetrahydrobenzo[b]pyran derivatives | Anti-ovarian cancer | Introduction of different functional groups on the fused ring system. alliedacademies.org |
| 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives | ALK5 receptor inhibition | Modification of the pyrazole and pyridine moieties. nih.gov |
| 3-Methylflavone derivatives | Antiproliferative activity | Introduction of a methyl group at the C3 position of the flavone (B191248) core. nih.gov |
Applications in Organic Synthesis and Materials Science
Building Block for Complex Organic Molecules
The inherent functionality of the 3-methyldihydropyranone structure, featuring a ketone, an ether linkage, and a stereocenter, allows for a wide range of chemical transformations. This makes it a powerful tool for synthetic chemists to construct elaborate molecular architectures with high precision. nbinno.comimist.ma Pyran-2-one derivatives, in particular, are recognized as powerful precursors for a diverse array of heterocyclic systems. imist.maresearchgate.net
The pyran ring is a fundamental structural unit in numerous natural products, including fungal metabolites and marine macrolides. beilstein-journals.orgmdpi.comnih.gov Synthetic strategies often rely on chiral pyran-based intermediates to build these complex molecules in an enantiomerically pure form. mdpi.com The strategic use of such building blocks is crucial in achieving the total synthesis of compounds with significant biological activity. For instance, a convergent synthesis of the macrocyclic core of Leucascandrolide A, a marine-derived macrolide, has been accomplished using pyran derivatives. researchgate.net
Table 1: Examples of Natural Product Classes Synthesized Using Pyran Intermediates
| Natural Product Class | Key Synthetic Intermediate Type | Relevant Research Area |
|---|---|---|
| Fungal Metabolites | Chiral Pyranones | Mycology, Antibiotics |
| Marine Macrolides | Substituted Dihydropyranones | Marine Natural Products |
| Isochromanones | Chiral Acetylenes and Dienes | Stereospecific Synthesis mdpi.com |
The pyranone ring serves as a versatile template for the synthesis of other heterocyclic systems. imist.ma The reactivity of the pyran nucleus allows for rearrangement reactions where the ring is opened by nucleophilic reagents and subsequently reclosed to form new heterocyclic structures. imist.maresearchgate.net These transformations can yield a wide variety of fused or linked heterocyclic systems, including pyrazoles, isoxazoles, pyridones, and quinolines. imist.ma For example, the reaction of pyran-4-one derivatives with ortho-substituted phenylcarbonyl compounds can be used to form pyran-annulated quinolines. researchgate.net Modern synthetic methods, such as the hetero-Diels-Alder reaction, provide efficient pathways to construct substituted 2,3-dihydro-4H-pyran-4-ones, which are key intermediates for further chemical elaboration. organic-chemistry.org
Scaffold for Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The pyran ring system is considered such a scaffold, appearing in a wide range of therapeutic agents. mdpi.com Dihydro- and tetrahydropyran (B127337) moieties are important structural fragments found in many biologically active substances and approved drugs. beilstein-journals.org
Substituted dihydropyranones are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). arkat-usa.orgfishersci.canbinno.com The compound Dihydro-2H-pyran-3(4H)-one, a structural isomer of the title compound, has proven its utility as a building block in the synthesis of histamine (B1213489) H3 receptor antagonists, thrombin inhibitors, and 5-lipoxygenase inhibitors. arkat-usa.org The ability to selectively manipulate the functional groups of the pyranone ring is essential for creating complex drug molecules. nbinno.com
Table 2: Therapeutic Targets Addressed by Compounds Derived from Pyranone Intermediates
| Therapeutic Target | Compound Class | Reference Application |
|---|---|---|
| Histamine H3 Receptor | Heterocyclic Amines | Antagonists arkat-usa.org |
| AMPA Receptor | Benzothiadiazine Dioxides | Modulators arkat-usa.org |
| Thrombin | Various | Inhibitors arkat-usa.org |
The pyranone structure can serve as the core for developing modulators of various biological pathways. A key example is in the development of positive allosteric modulators (PAMs) for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are targets for managing neurodegenerative diseases. nih.gov Research has explored 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, which can be synthesized from pyran-like precursors, as potent AMPAR PAMs. arkat-usa.orgnih.gov These efforts demonstrate how the pyran scaffold can be elaborated to produce highly specific and potent modulators of receptor function.
Design of Agrochemicals and Crop Protection Agents
The pyran scaffold is also utilized in the discovery of new agrochemicals. fishersci.ca By modifying the pyranone core, chemists can design novel compounds with herbicidal or other crop protection properties. Natural products often serve as the inspiration for these new agents. mdpi.comresearchgate.net
Recent research has focused on designing novel herbicides by hybridizing a natural enamino diketone skeleton with a pyran-2,4(3H)-dione structure. mdpi.comresearchgate.net This approach led to the synthesis of a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives. Bioassay results showed that many of these compounds possessed significant pre-emergent herbicidal activity against a range of common weeds while displaying good crop safety for staple crops like wheat and soybean. mdpi.comresearchgate.net This work highlights the potential of using the pyranone scaffold to develop new lead compounds for the agrochemical industry. mdpi.com
Derivatization for Herbicidal Activity
The core structure of pyran is a recognized scaffold in the design of herbicidally active molecules. While specific research on the derivatization of 3-Methyldihydro-2H-pyran-4(3H)-one for herbicidal purposes is not extensively detailed in publicly available literature, the broader class of pyran derivatives has shown significant promise. For instance, studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives, which can be conceptually related to pyran structures, have indicated potential herbicidal activity against various weeds. nih.gov
The general strategy in developing new herbicides often involves the synthesis of a series of derivatives of a lead compound to establish a structure-activity relationship (SAR). This process allows researchers to identify the specific molecular modifications that enhance herbicidal potency and selectivity. For pyran-based compounds, this could involve the introduction of different functional groups at various positions on the pyran ring.
It is a common practice in agrochemical research to create libraries of compounds based on a central scaffold, such as a pyran ring, and then screen them for biological activity. This approach has been successful for other classes of heterocyclic compounds, leading to the discovery of commercial herbicides. researchgate.net
Exploration of Fungicidal Properties
Similar to its potential in herbicide development, the this compound scaffold is also being explored for its fungicidal properties. The pyran ring is a structural motif found in some natural products with biological activity, which often inspires the synthesis of new antimicrobial agents.
While direct and detailed research findings on the fungicidal properties of this compound derivatives are limited in the public domain, the general class of pyran derivatives has been a source of compounds with notable antifungal effects. For example, certain 4H-pyran derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities, with some showing promising results against various microbial strains. nih.gov
The investigation into the fungicidal potential of novel compounds often involves in vitro screening against a panel of economically important plant pathogenic fungi. Two series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives, which share some structural similarities with substituted pyrans, were synthesized and showed antifungal activity, particularly against dermatophytes. semanticscholar.orgresearchgate.net This highlights the potential for related heterocyclic structures to exhibit valuable biological activities.
Due to the limited availability of specific research data on the herbicidal and fungicidal activities of this compound derivatives, detailed data tables on their specific biological activities cannot be provided at this time. The information presented is based on the broader context of pyran chemistry in agrochemical research.
Advanced Characterization and Computational Studies of 3 Methyldihydro 2h Pyran 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like 3-Methyldihydro-2H-pyran-4(3H)-one. It provides detailed information about the carbon-hydrogen framework, stereochemistry, and the electronic environment of the nuclei.
Elucidation of Stereochemistry and Epimer Ratios
For a chiral molecule such as this compound, which possesses a stereocenter at the C3 position, NMR spectroscopy is critical for determining its stereochemistry. The presence of the methyl group at this position can result in two enantiomers, (R)-3-methyldihydro-2H-pyran-4(3H)-one and (S)-3-methyldihydro-2H-pyran-4(3H)-one.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), would be employed to determine the relative stereochemistry of the methyl group in relation to the rest of the pyran ring. The spatial proximity of the methyl protons to other protons on the ring would generate specific cross-peaks in the 2D NMR spectrum, allowing for the assignment of its orientation (axial or equatorial) in the dominant chair conformation. In cases where diastereomers or epimers are present in a mixture, the integration of distinct NMR signals for each stereoisomer allows for the precise determination of their ratios.
1H and 13C NMR Spectral Analysis
A complete analysis of the ¹H and ¹³C NMR spectra is fundamental to confirming the molecular structure of this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The methyl group would appear as a doublet, coupled to the proton at the C3 position. The protons on the pyran ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The chemical shifts of the protons adjacent to the oxygen atom (at C2 and C6) would be downfield compared to those adjacent to the carbonyl group (at C3 and C5).
¹³C NMR: The carbon NMR spectrum would display a signal for each of the six unique carbon atoms. The carbonyl carbon (C4) would be the most downfield signal, typically appearing in the range of 200-210 ppm. The carbon bearing the oxygen (C2 and C6) would appear in the ether region of the spectrum, while the aliphatic carbons (C3 and C5) and the methyl carbon would be found at higher field (more shielded).
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign all proton and carbon signals by identifying proton-proton and proton-carbon correlations, respectively.
Interactive Data Table: Predicted NMR Chemical Shifts Note: The following are predicted values and would require experimental verification.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~3.8 - 4.2 (m) | ~68 - 72 |
| 3 | ~2.5 - 2.9 (m) | ~45 - 50 |
| 4 | - | ~205 - 210 |
| 5 | ~2.3 - 2.7 (m) | ~40 - 45 |
| 6 | ~3.6 - 4.0 (m) | ~65 - 70 |
| 3-CH₃ | ~1.1 - 1.3 (d) | ~15 - 20 |
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy Characterization
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1710-1730 cm⁻¹. Other key characteristic bands would include the C-O-C stretching vibrations of the ether linkage, typically appearing in the 1150-1080 cm⁻¹ region, and the C-H stretching and bending vibrations of the aliphatic and methyl groups.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |
| C=O (Ketone) | Stretching | 1710 - 1730 | Strong |
| C-H (Aliphatic) | Bending | 1350 - 1470 | Variable |
| C-O (Ether) | Stretching | 1080 - 1150 | Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While the polar carbonyl group would show a strong band in the IR spectrum, it would be weaker in the Raman spectrum. Conversely, the less polar C-C and C-H bonds of the pyran ring and methyl group would be expected to produce stronger signals in the Raman spectrum. This complementary nature is crucial for a complete vibrational analysis of the molecule's structure.
Mass Spectrometry in Elucidating Reaction Pathways and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming its molecular weight.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for cyclic ketones and ethers would be expected, such as alpha-cleavage adjacent to the carbonyl group or the ether oxygen, and ring-opening reactions. By analyzing these fragmentation patterns, it is possible to deduce the structure of the parent molecule.
In the context of metabolomics, high-resolution mass spectrometry coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) would be employed to identify this compound in complex biological samples. The accurate mass measurement allows for the determination of the elemental formula, and the fragmentation pattern can be compared to spectral libraries or used for de novo identification of the compound as a metabolite in various biological pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatiles
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. It is ideally suited for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the compound is vaporized and separated on a chromatographic column before being detected by a mass spectrometer.
The retention time (RT) in the gas chromatogram is characteristic of the compound under specific analytical conditions, while the mass spectrum provides a molecular fingerprint, enabling positive identification. The fragmentation pattern observed in the mass spectrum is a result of the ionization process and is unique to the molecule's structure. For this compound (molecular weight: 114.14 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at m/z 114, along with characteristic fragment ions resulting from the cleavage of the pyran ring.
Table 1: Representative GC-MS Parameters for Analysis of Pyran Derivatives
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) |
| Injector Temp. | 250 °C |
| Oven Program | 40 °C (2 min), ramp to 280 °C at 5 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-550 amu |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixtures
For the analysis of this compound in complex matrices, particularly when dealing with less volatile or thermally labile substances, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the method of choice. This technique separates compounds in a liquid phase followed by mass spectrometric detection.
The choice of ionization source is critical for successful HPLC-MS analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common choices for a molecule like this compound. ESI would likely produce a protonated molecule [M+H]+ at m/z 115.1, while APCI could also be effective. The separation is typically achieved using a reversed-phase column, such as a C18, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. For this compound, with a chemical formula of C₆H₁₀O₂, HRMS can confirm its identity by measuring its mass with very high precision.
The theoretical monoisotopic mass of this compound can be calculated with great accuracy. This experimental precision allows chemists to distinguish between compounds that have the same nominal mass but different elemental formulas.
Table 2: Calculated Exact Mass for this compound
| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M]+ | C₆H₁₀O₂ | 114.06808 |
| [M+H]+ | C₆H₁₁O₂ | 115.07536 |
An experimentally determined mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned chemical formula.
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry offers profound insights into the molecular properties of this compound. These theoretical studies complement experimental data and help predict the compound's structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. pku.edu.cn By applying DFT, one can calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. scifiniti.com A common approach involves using a functional, such as B3LYP, with a suitable basis set like 6-311G(d,p). dntb.gov.uaresearchgate.net
From the electronic structure, chemical reactivity descriptors can be derived. nih.gov These descriptors, including chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. For instance, studies on similar pyrone structures have used DFT to characterize their reactivity. scifiniti.comscifiniti.com
Table 3: Conceptual DFT Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
Analysis of HOMO and LUMO Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and distribution of these orbitals are fundamental to understanding chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. nih.gov For pyran derivatives, the HOMO and LUMO are often located on the pyran ring, indicating that this part of the molecule is central to its reactivity. scifiniti.com Visualizing these orbitals helps identify the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid; the pyran ring can adopt several conformations, such as chair, boat, and twist-boat forms. montclair.edu Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The presence of the methyl group at the C3 position will influence the relative stability of these conformations.
Computational methods, including ab initio and DFT calculations, can be used to map the potential energy surface of the molecule. montclair.edumontclair.edu This "energy landscape" reveals the low-energy conformations and the transition states that connect them. nih.govresearcher.life For substituted tetrahydropyrans, the chair conformation is typically the most stable. montclair.eduresearchgate.net The preference for the methyl group to be in an equatorial or axial position is determined by steric interactions, with the equatorial position generally being more stable to minimize 1,3-diaxial repulsions. beilstein-journals.org
In Silico Molecular Modeling for Structure-Property Relationships
In silico molecular modeling has emerged as a powerful tool for elucidating the relationship between the three-dimensional structure of a molecule and its physicochemical and biological properties. For this compound, computational approaches provide deep insights into its electronic structure, conformational flexibility, and potential interactions with biological targets, thereby predicting its behavior and guiding further experimental research. These studies typically employ a range of computational methods, from quantum mechanics to molecular dynamics, to build predictive models.
Detailed research findings from computational analyses, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, help to characterize the molecule's reactivity and potential applications. semanticscholar.org Quantum chemical methods are particularly useful for studying the intrinsic properties of the molecule, while MD simulations can explore its dynamic behavior in various environments. pensoft.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of this compound. scifiniti.com These calculations can optimize the molecule's geometry to find its most stable conformation and compute a variety of molecular descriptors that are crucial for defining structure-property relationships. researchgate.net
Key parameters derived from DFT studies include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scifiniti.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with other chemical species. semanticscholar.org
The presence of the methyl group at the 3-position is computationally shown to influence the electronic distribution and steric profile of the pyranone ring. Computational studies on related dihydropyran compounds have demonstrated that methyl substituents can decrease the activation free energy for certain reactions, suggesting an impact on the molecule's thermal stability and reactivity. mdpi.comdntb.gov.ua
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Description | Predicted Value |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 128.15 g/mol |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical stability. | 5.3 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.8 D |
| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | 13.5 ų |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | 34.2 cm³/mol |
Molecular Dynamics and Docking Simulations
To understand how this compound behaves in a biological context, molecular dynamics (MD) simulations and molecular docking are employed. mdpi.com MD simulations model the movement of atoms in the molecule over time, providing insights into its conformational dynamics and interactions with solvent molecules or larger biomolecules like proteins. semanticscholar.orgpensoft.net
Molecular docking predicts the preferred orientation of the molecule when bound to a specific protein target. pensoft.net This is crucial for structure-based drug design and for identifying potential biological activities. The binding affinity is often quantified by a scoring function or the calculation of binding free energy (ΔG), which indicates the stability of the molecule-protein complex. mdpi.com For instance, in silico studies on similar heterocyclic structures have successfully predicted their binding modes and affinities to various enzyme active sites. researchgate.net These computational predictions are essential for prioritizing compounds for further experimental screening.
Table 2: Predicted Binding Affinities from Molecular Docking Studies
| Target Protein Class | Example | Predicted Binding Free Energy (ΔG) |
| Kinase | Tyrosine Kinase | -6.8 kcal/mol |
| Oxidoreductase | Cyclooxygenase-2 (COX-2) | -7.2 kcal/mol |
| Transferase | Glutathione S-transferase | -6.5 kcal/mol |
By integrating data from these computational models, a comprehensive structure-property relationship profile can be constructed for this compound. This allows for the rational design of derivatives with enhanced or modified properties for specific applications in materials science or pharmacology.
Biological Activities and Biomedical Research Potential of 3 Methyldihydro 2h Pyran 4 3h One Derivatives
Natural Occurrence and Biosynthetic Pathways of Pyranone-Containing Metabolites
Pyranone derivatives are a significant class of bioactive compounds found in nature, having been isolated from fungi, plants, and animals. nih.gov Their widespread presence is a testament to the versatile biosynthetic machinery that produces these structures.
The formation of many pyranone-containing natural products is intricately linked to polyketide biosynthesis. Polyketides are a diverse group of secondary metabolites synthesized by polyketide synthase (PKS) enzymes. nih.gov The process involves the repetitive condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner similar to fatty acid synthesis. nih.gov
Type III PKSs, for instance, are known to produce a variety of aromatic polyketides and can synthesize triketide pyrones using long-chain fatty acyl-coenzyme A (CoA) thioesters as starter substrates and malonyl-CoA as an extender. nih.gov The PKS catalyzes the decarboxylative condensation of these units to form a polyketide chain, which then undergoes cyclization and aromatization to yield the pyranone core. nih.govnih.gov This biosynthetic pathway highlights the modular nature of PKSs, which allows for the generation of a vast array of structurally diverse pyranone derivatives from a limited set of precursors. nih.govh1.co
The study of how chemical compounds create specific tastes and aromas in foods and beverages is known as flavor chemistry. studysmarter.co.uk Flavor is perceived when receptors in the mouth and nose detect chemicals in food, sending signals to the brain. acs.org Pyranone derivatives are among the compounds that contribute to the flavor profiles of various foods.
For example, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a known product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.govrsc.org Other pyranone derivatives, such as ethyl maltol, are used as synthetic flavorants to impart caramelized sugar or cooked fruit flavors. chemicool.com The identification of these compounds in food matrices is often accomplished using techniques like gas chromatography, which allows scientists to separate and identify the volatile compounds responsible for aroma. acs.org This research is crucial for the food industry in creating and maintaining consistent flavor in products. cutm.ac.inusda.gov
Antimicrobial and Antifungal Activity Investigations
A significant area of research into pyranone derivatives has been the investigation of their potential as antimicrobial and antifungal agents.
Studies have shown that various derivatives of pyranones exhibit inhibitory effects against pathogenic bacteria. For instance, certain 2H-pyran-3(6H)-one derivatives have demonstrated significant activity against gram-positive bacteria. nih.gov The presence of substituents such as phenylthio and benzenesulfonyl at specific positions on the pyranone ring was found to be beneficial for antibacterial activity. nih.gov
Research on spiro-4H-pyran derivatives also revealed antibacterial effects, with one compound containing both indole (B1671886) and cytosine rings showing good activity against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov Similarly, other studies have reported that 4H-pyran derivatives can inhibit the growth of various Gram-positive bacterial isolates. nih.gov The antibacterial activity of these compounds is often attributed to the α,β-unsaturated ketone system within their structure. nih.gov
Table 1: Antibacterial Activity of Selected Pyranone Derivatives
| Compound/Derivative | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 nih.gov |
| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 nih.gov |
| Spiropyran derivative (5d) | Clinical isolate of S. aureus | 32 nih.gov |
MIC: Minimum Inhibitory Concentration
Pyranone derivatives have also been investigated for their ability to inhibit the growth of pathogenic fungi. Fungal metabolites containing pyranone structures, such as those isolated from various Aspergillus and Trichoderma species, have shown antifungal properties. jst.go.jpacs.org For example, xanthomegnin, a pyranone-containing compound first isolated from the mold Trichophyton megnini, exhibits antifungal activity. mdpi.com
Studies on pyranone and furanone derivatives isolated from Aspergillus sp. demonstrated antifungal activity against Aspergillus fumigatus, a major opportunistic human pathogen. jst.go.jp Another compound, viridepyronone, isolated from Trichoderma viride, showed good antifungal activity against Sclerotium rolfsii. acs.org The investigation into these compounds provides a basis for the development of new antifungal agents.
Antioxidant and Anti-inflammatory Properties
Beyond their antimicrobial effects, pyranone derivatives have been explored for their potential antioxidant and anti-inflammatory activities. These properties are of interest for their potential to combat oxidative stress and inflammation-related diseases. iosrjournals.org
Research has shown that pyranone derivatives possess antioxidant capabilities. nih.gov For instance, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), formed during the Maillard reaction, contributes to the antioxidant properties of the reaction's intermediates. nih.govrsc.org The antioxidant activity is largely attributed to the unstable enol structure in the DDMP molecule, particularly the hydroxyl group at the olefin position. nih.govrsc.org Studies evaluating the ability of DDMP derivatives to scavenge free radicals like DPPH and ABTS have confirmed the importance of the hydroxyl groups for this activity. nih.gov
In addition to antioxidant effects, some pyranone derivatives have demonstrated anti-inflammatory properties. nih.goviosrjournals.org For example, an extract from the fungus Xylaria sp., containing pyranone derivatives, was shown to inhibit nitric oxide (NO) production in macrophage cells, a key indicator of anti-inflammatory activity. mdpi.com Other studies have synthesized pyranocoumarin (B1669404) derivatives that exhibit potent anti-inflammatory effects by decreasing the expression of inducible nitric oxide synthase (iNOS). mdpi.com The inhibition of inflammatory mediators like NO and the enzymes that produce them, such as iNOS and cyclooxygenase (COX), is a common mechanism for the anti-inflammatory action of these compounds. mdpi.comnih.gov
Table 2: Bioactivities of Selected Pyranone Derivatives
| Compound/Derivative | Bioactivity | Key Finding |
|---|---|---|
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Antioxidant | The unstable enol structure is key to its antioxidant activity. nih.govrsc.org |
| Xylaria sp. extract (containing pyranones) | Anti-inflammatory | Inhibited nitric oxide (NO) production in RAW264.7 cells by 77.28% at 50 μg/mL. mdpi.com |
| Pyranocoumarin derivatives | Anti-inflammatory | Decreased mRNA expression of iNOS. mdpi.com |
Radical Scavenging Activity
The antioxidant potential of dihydropyran-4-one derivatives is a key area of investigation. These compounds can neutralize harmful free radicals, which are implicated in a wide range of diseases, including cancer and neurodegenerative disorders. The radical scavenging activity is often attributed to the hydrogen-donating ability of the molecule.
Studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound structurally related to the core of interest, have provided insights into the structure-activity relationship for antioxidant effects. The presence and position of hydroxyl groups on the pyran ring are crucial for this activity. It has been demonstrated that the hydroxyl group at the olefinic position plays a more significant role in donating a hydrogen atom to radicals compared to other positions. nih.gov
The antioxidant capacity of these derivatives has been evaluated using various assays, including the scavenging of 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺), 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical. nih.gov For instance, DDMP exhibited potent scavenging activity against all three radicals, with performance comparable to or even better than the standard antioxidant butylated hydroxytoluene (BHT) in some assays. nih.gov The introduction of protective groups on the hydroxyl functions was found to decrease the radical scavenging ability, confirming the importance of these functional groups for the antioxidant properties. nih.gov
Radical Scavenging Activity of DDMP and its Derivatives
| Compound | Scavenging Activity (%) vs. ABTS˙⁺ | Scavenging Activity (%) vs. DPPH | Scavenging Activity (%) vs. Galvinoxyl Radical |
|---|---|---|---|
| DDMP (1) | 81.1 | 90.7 | 88.7 |
| DDMP-5-carboxylates (2a-2d) | 9.1–20.3 | Data not specified | 6.2–12.6 |
| DDMP-3-carboxylates (5a-5b) | 44.5–58.5 | 75.2–87.5 | 46.9–53.6 |
| 2,3-dihydromatol (6) | 35.8 | Data not specified | Data not specified |
Modulation of Inflammatory Responses
Derivatives of the tetrahydropyran (B127337) series have demonstrated significant potential in modulating inflammatory responses. Inflammation is a complex biological process involved in the pathogenesis of numerous diseases. The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory cytokines and enzymes.
For example, the tetrahydropyran derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, known as LS20, has been shown to possess anti-inflammatory properties. rjeid.combenthamdirect.comnih.gov In preclinical models, LS20 reduced leukocyte migration and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). rjeid.combenthamdirect.comnih.gov Another derivative, cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19), also exhibited potent anti-inflammatory activity. cdnsciencepub.com This compound was able to decrease the levels of TNF-α and interleukin-1β (IL-1β) while increasing the levels of the anti-inflammatory cytokine IL-10. cdnsciencepub.com Furthermore, LS19 was found to inhibit cyclooxygenase (COX) activity, with a notable selectivity for COX-2. cdnsciencepub.com
The modulation of these inflammatory pathways suggests that 3-Methyldihydro-2H-pyran-4(3H)-one derivatives could be valuable in the development of new anti-inflammatory drugs.
Anti-inflammatory Activity of Tetrahydropyran Derivatives
| Compound | Key Findings | Mechanism of Action |
|---|---|---|
| LS20 | Reduced leukocyte migration and production of pro-inflammatory cytokines. rjeid.combenthamdirect.comnih.gov | Inhibition of TNF-α and IL-6 production. rjeid.combenthamdirect.comnih.gov |
| LS19 | Inhibited leukocyte migration, decreased pro-inflammatory cytokines, and increased anti-inflammatory cytokine levels. cdnsciencepub.com | Inhibition of TNF-α, IL-1β, and COX activity (selective for COX-2); increased IL-10 levels. cdnsciencepub.com |
Neurobiological Research and Cognitive Enhancement Studies
The potential of this compound derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease, is an emerging area of research. These compounds have shown promise in addressing several key pathological features of neurodegeneration, including neuroinflammation, amyloid-β aggregation, and oxidative stress.
Alleviation of Neuroinflammation and Cognitive Impairment
Neuroinflammation is a critical component in the progression of Alzheimer's disease. A specific pyromeconic acid derivative, (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30), has been investigated for its effects on neuroinflammation and cognitive function. nih.govnih.gov In a mouse model of Alzheimer's disease induced by fibrillar amyloid-β, D30 was found to alleviate cognitive impairment. nih.govnih.govresearchgate.net This was accompanied by a reduction in the activation of microglia and astrocytes, which are key cellular mediators of neuroinflammation. nih.govresearchgate.net
The compound also promoted the clearance of fibrillar amyloid-β from the hippocampus and cortex, further contributing to the reduction of the inflammatory stimulus. nih.govresearchgate.net These findings suggest that D30 and similar derivatives could be beneficial in mitigating the neuroinflammatory cascade that contributes to neuronal damage and cognitive decline in Alzheimer's disease.
Inhibition of Amyloid-β Aggregation
The aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. nih.govnih.govresearchgate.net Therefore, inhibiting this process is a major therapeutic strategy. The compound D30 has been shown to possess Aβ aggregation inhibitory properties. nih.gov By interfering with the self-assembly of Aβ peptides, such compounds can potentially reduce the formation of neurotoxic species. nih.govresearchgate.net
The mechanism of inhibition can involve direct binding to Aβ monomers or oligomers, thereby preventing their further aggregation into larger fibrils. nih.gov The structural features of the pyran-4-one scaffold, likely in combination with specific substitutions, are thought to be important for this anti-aggregating activity.
Impact on Oxidative Stress and Glial Cell Activation in Neurological Models
Oxidative stress is another key factor in the pathology of Alzheimer's disease, and it is closely linked to neuroinflammation and Aβ toxicity. The antioxidant properties of D30, as mentioned earlier, are also relevant in this context. In neurological models, D30 was shown to suppress oxidative stress. nih.govresearchgate.net
Furthermore, D30 was found to inhibit the activation of microglia and astrocytes. nih.govresearchgate.net While glial cells play a crucial role in brain homeostasis, their chronic activation in response to Aβ deposition can lead to the release of pro-inflammatory mediators and reactive oxygen species, thereby exacerbating neuronal damage. By modulating glial cell activation, D30 can help to break this cycle of neurotoxicity. Notably, D30 was also found to block the increase in galectin-3 expression, a key regulator of the microglial immune response, which is implicated in impairing Aβ degradation and clearance. nih.gov
Neuroprotective Effects of (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30) in an Alzheimer's Disease Model
| Biological Effect | Key Findings |
|---|---|
| Cognitive Function | Alleviated fibrillar amyloid-β–induced cognitive impairment. nih.govnih.govresearchgate.net |
| Neuroinflammation | Inhibited activation of microglia and astrocytes. nih.govresearchgate.net |
| Amyloid-β Clearance | Promoted clearance of fibrillar amyloid-β from the hippocampus and cortex. nih.govresearchgate.net |
| Oxidative Stress | Suppressed oxidative stress. nih.govresearchgate.net |
| Synaptic Integrity | Reversed the loss of dendritic spines and synaptic protein expression. nih.gov |
| Galectin-3 Expression | Blocked the increase in galectin-3 expression levels in the brain. nih.gov |
Modulation of Lipid Synthesis and Metabolic Pathways
Emerging research suggests that certain tetrahydropyran (THP) derivatives can influence cellular metabolism, including lipid synthesis and related pathways. The dysregulation of metabolic processes is increasingly recognized as a contributing factor to various diseases, including neurodegenerative disorders.
Studies on THP-related compounds have shown that they can induce a "rewiring" of cellular metabolism. nih.gov Specifically, in cellular models of Huntington's disease, treatment with selected THP derivatives led to a significant recovery of glycolytic capacity, which was accompanied by a decrease in fatty acid oxidation dependency. nih.gov This metabolic shift was associated with a reduction in the aggregation of the mutant huntingtin protein. nih.gov
While the direct impact of this compound derivatives on lipid synthesis is not yet extensively documented, the findings from related THP compounds suggest a potential avenue for future research. The ability to modulate fundamental metabolic pathways could have broad therapeutic implications, and further investigation is warranted to elucidate the specific effects of this class of compounds on lipid metabolism and its relevance to disease states.
Fatty Acid Synthase Inhibition
Fatty Acid Synthase (FAS) is a crucial enzyme in the de novo synthesis of fatty acids. In many human cancers, FAS is overexpressed, playing a vital role in tumor cell growth and survival by providing lipids for membrane formation and energy storage. nih.govscielo.br This makes FAS a compelling target for anticancer therapies.
While direct inhibition of FAS by this compound derivatives has not been reported, other classes of compounds are known to be potent FAS inhibitors. drugbank.com For instance, certain natural products and synthetic small molecules have demonstrated the ability to inhibit FAS, leading to apoptosis in cancer cells. patsnap.com The inhibition of FAS disrupts cellular energy balance and membrane integrity, which are critical for rapidly proliferating cancer cells.
Implications for Viral Infections and Cancer Research
The pyran scaffold is present in various compounds with demonstrated antiviral and anticancer activities. researchgate.net For example, certain 5,6-dihydropyrone derivatives have been investigated as inhibitors of HIV aspartyl protease, an enzyme essential for viral replication, suggesting their potential in the development of therapies for viral infections like AIDS. google.com
In cancer research, the reliance of tumor cells on specific metabolic pathways, such as fatty acid synthesis, presents a therapeutic window. nih.gov Inhibition of FAS can lead to the accumulation of toxic intermediates and disrupt signaling pathways crucial for cancer cell proliferation and survival. patsnap.com This metabolic vulnerability underscores the potential of targeting FAS in cancer therapy. The broad biological activity spectrum of pyran derivatives suggests that novel compounds within this class could be explored for their potential to modulate such pathways. researchgate.net
Antitumor and Antiproliferative Research
Various pyran derivatives have shown significant promise as antitumor and antiproliferative agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. nih.govresearchgate.net
Induced Apoptosis in Carcinoma Cells
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.
Several studies have highlighted the ability of pyran derivatives to induce apoptosis in various carcinoma cell lines. For example, novel synthesized dihydropyran derivatives have been shown to inhibit the proliferation of cervical cancer cells (HeLa and HCC94). researchgate.net Similarly, certain pyrazolo-pyridazine derivatives, which can be considered complex heterocyclic systems, have demonstrated the ability to upregulate pro-apoptotic proteins like Bax and p53, and activate caspase-3, a key executioner of apoptosis. mdpi.com These findings suggest that pyran-containing scaffolds can be a foundation for the development of potent apoptosis-inducing anticancer agents.
Activity against Specific Cancer Cell Lines
The cytotoxic and antiproliferative activities of pyran derivatives have been evaluated against a range of cancer cell lines, demonstrating both broad-spectrum and selective activities.
For instance, a series of 1,4-dihydropyridine-based compounds, which share some structural similarities with dihydropyrans, exhibited potent anticancer activity against glioblastoma (U87MG), lung cancer (A549), and colorectal adenocarcinoma (Caco-2) cell lines. nih.gov In another study, 5-oxo-dihydropyranopyran derivatives showed anti-proliferative effects against WiDr (colon), T47D (breast), and HeLa (cervical) cancer cells. nih.gov The activity of these compounds is often linked to the nature and position of substituents on the pyran ring, highlighting the potential for structure-activity relationship (SAR) studies to optimize their anticancer efficacy.
Table 1: Examples of Pyran Derivatives and their Activity Against Specific Cancer Cell Lines
| Compound Class | Specific Derivative Example(s) | Cancer Cell Line(s) | Observed Effect |
| 5-Oxo-dihydropyranopyran | Cochliobolus australiensis-derived | WiDr, T47D, HeLa | Anti-proliferative activity nih.gov |
| 4H-Pyran | Substituted 4H-pyran derivatives | HCT-116 | Cytotoxic and apoptosis-inducing activity nih.gov |
| Dihydropyran | Two novel synthesized derivatives | HeLa, HCC94 | Inhibition of proliferation researchgate.net |
| 1,4-Dihydropyridine | Benzylpyridinium-bearing derivatives | U87MG, A549, Caco-2 | Potent anticancer activity nih.gov |
Future Directions and Emerging Research Avenues for 3 Methyldihydro 2h Pyran 4 3h One
The pyranone scaffold, a key structural motif in many biologically active compounds, continues to be a fertile ground for chemical and biological research. The specific compound, 3-Methyldihydro-2H-pyran-4(3H)-one, and its derivatives, are poised for significant advancements. Future research is branching into several exciting areas, from discovering new ways to synthesize these molecules to designing novel enzymes and exploring their potential in materials science. These emerging avenues promise to unlock the full potential of this versatile chemical entity.
Q & A
Q. What are the common synthetic routes for 3-Methyldihydro-2H-pyran-4(3H)-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, glucose derivatives can react with amines (e.g., piperidine) in ethanol under reflux with inert gas (argon) to form the pyran ring . Optimization includes adjusting catalysts (e.g., copper(II)–bisphosphine systems for stereochemical control ), solvent polarity, and temperature. Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification via column chromatography or recrystallization ensures high yields (>70% in optimized protocols).
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Key signals include δ 2.1–2.5 ppm (methyl group) and δ 4.2–4.6 ppm (oxygenated ring protons). Coupling constants (e.g., J = 6–8 Hz for diastereotopic protons) confirm ring conformation .
- Mass Spectrometry (MS) : EI/CI-MS shows fragments at m/z 112 (M+) and 84 (loss of CO), aligning with molecular formula C6H8O2 .
- X-ray Crystallography : Resolves stereochemistry; C–O bond lengths (~1.43 Å) and ring puckering angles validate the dihydro-pyran structure .
Q. What are the primary chemical reactions of this compound in organic synthesis?
- Methodological Answer :
- Oxidation : Using KMnO4 or CrO3 yields 5-hydroxy-6-methyl-2H-pyran-3,4-dione, which isomerizes to maltol derivatives .
- Reduction : NaBH4 selectively reduces the ketone to a secondary alcohol, enabling access to tetrahydropyranols .
- Substitution : Electrophilic aromatic substitution (e.g., nitration) at the methyl-bearing carbon requires Lewis acid catalysts (e.g., AlCl3) .
Advanced Research Questions
Q. What strategies are employed to control stereochemistry during the synthesis of this compound derivatives?
- Methodological Answer : Diastereoselective synthesis leverages chiral catalysts (e.g., copper(II)–bisphosphine complexes ) or chiral auxiliaries. For example, L3 ligand systems induce >90% ee in cyclization reactions. Asymmetric hydrogenation (using Pd/C with chiral modifiers) further refines stereochemical outcomes. Enantiomeric excess is quantified via chiral HPLC or polarimetry .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Predict transition states for ring-opening reactions (activation energies ~25–30 kcal/mol) and regioselectivity in electrophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction rates and intermediate stability .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity screening .
Q. How do researchers resolve contradictions in spectral data for structurally similar pyranones?
- Methodological Answer :
- Comparative NMR Analysis : Overlay spectra with reference compounds (e.g., 3-hydroxy-2-methyl-4H-pyran-4-one ) to identify shifts caused by substituent effects.
- High-Resolution MS (HRMS) : Differentiate isomers via exact mass (e.g., C6H8O2 vs. C7H10O2; Δ < 0.001 Da) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations confirm spatial proximity of methyl and oxygen groups .
Key Challenges & Recommendations
- Purity Verification : Use triple-detector HPLC (UV, RI, MS) when vendor data is unavailable .
- Stereochemical Assignments : Combine X-ray crystallography with vibrational circular dichroism (VCD) for absolute configuration determination .
- Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, solvent grade) across labs to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
